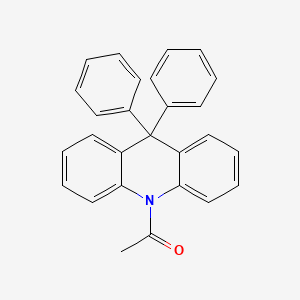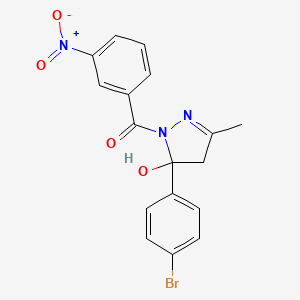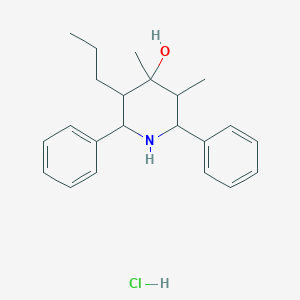
10-acetyl-9,9-diphenyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-acetyl-9,9-diphenyl-9,10-dihydroacridine, also known as AcrIDine, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acridine and has a unique structure that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of 10-acetyl-9,9-diphenyl-9,10-dihydroacridine is not fully understood, but studies have shown that it interacts with DNA and inhibits the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 10-acetyl-9,9-diphenyl-9,10-dihydroacridine exhibits low toxicity and is well-tolerated by cells and organisms. However, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 10-acetyl-9,9-diphenyl-9,10-dihydroacridine has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 10-acetyl-9,9-diphenyl-9,10-dihydroacridine is its versatility in synthesis, which allows for the modification of its structure to optimize its properties for various applications. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in different contexts.
Direcciones Futuras
There are several directions for future research on 10-acetyl-9,9-diphenyl-9,10-dihydroacridine, including:
1. Further investigation of its mechanism of action to better understand its potential as a therapeutic agent.
2. Optimization of its structure for specific applications, such as in materials science and organic electronics.
3. Exploration of its potential as a fluorescent probe for biological imaging.
4. Investigation of its potential as a chiral ligand in asymmetric catalysis.
5. Study of its interactions with other molecules and materials to better understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 10-acetyl-9,9-diphenyl-9,10-dihydroacridine can be achieved through several methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Other methods include the Friedlander synthesis and the Bischler-Napieralski reaction.
Aplicaciones Científicas De Investigación
10-acetyl-9,9-diphenyl-9,10-dihydroacridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 10-acetyl-9,9-diphenyl-9,10-dihydroacridine has shown promising results as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In materials science, 10-acetyl-9,9-diphenyl-9,10-dihydroacridine has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In organic electronics, 10-acetyl-9,9-diphenyl-9,10-dihydroacridine has been used as a hole-transporting material in the fabrication of organic light-emitting diodes.
Propiedades
IUPAC Name |
1-(9,9-diphenylacridin-10-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO/c1-20(29)28-25-18-10-8-16-23(25)27(21-12-4-2-5-13-21,22-14-6-3-7-15-22)24-17-9-11-19-26(24)28/h2-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWHNSQOAGPXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9,9-Diphenylacridin-10-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B4883531.png)
![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4883536.png)
![3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B4883538.png)

![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883559.png)
![ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B4883564.png)
![4-chloro-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4883566.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B4883572.png)
![2-(2-furyl)-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4883580.png)
![2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4883583.png)

![N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4883611.png)